

Application Notes and Protocols: Bis(phenylsulfonyl)sulfide as a Bifunctional Single-Sulfur Source

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Compound of Interest

Compound Name: *Bis(phenylsulfonyl)sulfide*

Cat. No.: B1331199

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(phenylsulfonyl)sulfide, with the chemical formula $C_{12}H_{10}O_4S_3$, is a crystalline solid that serves as a highly effective bifunctional single-sulfur source in organic synthesis.^{[1][2]} Its unique structure, featuring a central sulfur atom flanked by two phenylsulfonyl groups, renders it a bielectrophilic platform.^[3] This characteristic allows for the chemoselective and sequential reaction with two different nucleophiles, providing a rapid and efficient route to complex molecules. A significant application lies in the synthesis of unsymmetrical diaryl sulfides through copper-catalyzed Chan–Lam-type cross-couplings.^[3] Diaryl sulfide motifs are prevalent in a wide range of pharmaceuticals and bioactive molecules, making **bis(phenylsulfonyl)sulfide** a valuable reagent in drug discovery and medicinal chemistry.^{[4][5][6]}

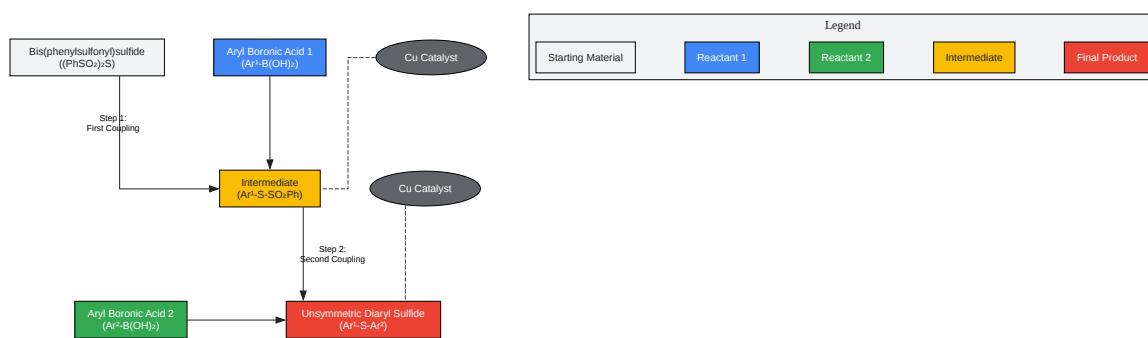
Physicochemical Properties

The key physical and chemical properties of **bis(phenylsulfonyl)sulfide** are summarized below.

Property	Value	Reference
Molecular Formula	$C_{12}H_{10}O_4S_3$	[1]
Molecular Weight	314.41 g/mol	[2]
IUPAC Name	benzenesulfonylsulfanylsulfonylbenzene	[1]
CAS Number	4388-22-1	[1]
Appearance	Off-white to pink powder or crystals	[7]
Melting Point	129°C to 134°C	[7]
InChI Key	YQUSJUJNDKUWAM-UHFFFAOYSA-N	[2]

Core Application: Synthesis of Unsymmetric Diaryl Sulfides

Bis(phenylsulfonyl)sulfide acts as a "bielectrophilic sulfide platform," enabling the sequential installation of two distinct aryl groups. The process involves two consecutive copper-catalyzed Chan–Lam-type cross-coupling reactions with different aryl boronic acids. This strategy is noted for its good tolerance of various functional groups and its applicability to the modification of complex bioactive molecules.[\[3\]](#)

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Caption: Workflow for synthesizing unsymmetrical diaryl sulfides.

Experimental Protocols

The following are generalized protocols based on the reported use of **bis(phenylsulfonyl)sulfide** for the synthesis of unsymmetrical diaryl sulfides.^[3] Researchers should adapt and optimize these procedures for their specific substrates and equipment.

Protocol 1: Stepwise Synthesis of Unsymmetric Diaryl Sulfides

This protocol involves two distinct reaction steps, allowing for the isolation of the intermediate product.

Step 1: Synthesis of Aryl Phenylsulfonyl Sulfide Intermediate ($\text{Ar}^1\text{-S-SO}_2\text{Ph}$)

- Reaction Setup: To an oven-dried reaction vessel, add **bis(phenylsulfonyl)sulfide** (1.0 equiv.), the first aryl boronic acid ($\text{Ar}^1\text{-B(OH)}_2$) (1.1 equiv.), and a suitable copper catalyst (e.g., Cu(OAc)_2 , 10 mol%).
- Solvent and Base: Add a suitable solvent (e.g., Dichloromethane or Dioxane) and a base (e.g., Pyridine or Triethylamine, 2.0 equiv.).
- Reaction Conditions: Stir the mixture at room temperature under an air atmosphere.
- Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NH_4Cl . Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purification: Purify the crude residue by column chromatography on silica gel to yield the aryl phenylsulfonyl sulfide intermediate.

Step 2: Synthesis of Unsymmetric Diaryl Sulfide ($\text{Ar}^1\text{-S-Ar}^2$)

- Reaction Setup: To a reaction vessel, add the purified aryl phenylsulfonyl sulfide intermediate (1.0 equiv.), the second aryl boronic acid ($\text{Ar}^2\text{-B(OH)}_2$) (1.1 equiv.), and a copper catalyst.
- Solvent and Base: Add a suitable solvent and base as described in Step 1.
- Reaction Conditions: Stir the mixture at room temperature or an elevated temperature as required.
- Monitoring, Work-up, and Purification: Follow the procedures outlined in Step 1 (points 4-6) to isolate and purify the final unsymmetrical diaryl sulfide product.

Protocol 2: One-Pot Synthesis of Unsymmetric Diaryl Sulfides

This streamlined protocol avoids the isolation of the intermediate, improving efficiency.

- Reaction Setup (First Coupling): In a reaction vessel, combine **bis(phenylsulfonyl)sulfide** (1.0 equiv.), the first aryl boronic acid ($\text{Ar}^1\text{-B(OH)}_2$) (1.1 equiv.), copper catalyst, solvent, and base as described in Protocol 1, Step 1.
- First Coupling Reaction: Stir the mixture at room temperature until TLC or LC-MS analysis indicates the complete consumption of the starting **bis(phenylsulfonyl)sulfide**.
- Second Coupling Addition: Directly to the reaction mixture, add the second aryl boronic acid ($\text{Ar}^2\text{-B(OH)}_2$) (1.2 equiv.). Additional catalyst or base may be added if necessary.
- Second Coupling Reaction: Continue stirring the reaction at room temperature or an elevated temperature until the intermediate is fully consumed.
- Work-up and Purification: Perform the work-up and purification procedures as described in Protocol 1, Step 1 (points 5-6) to obtain the final unsymmetrical diaryl sulfide.

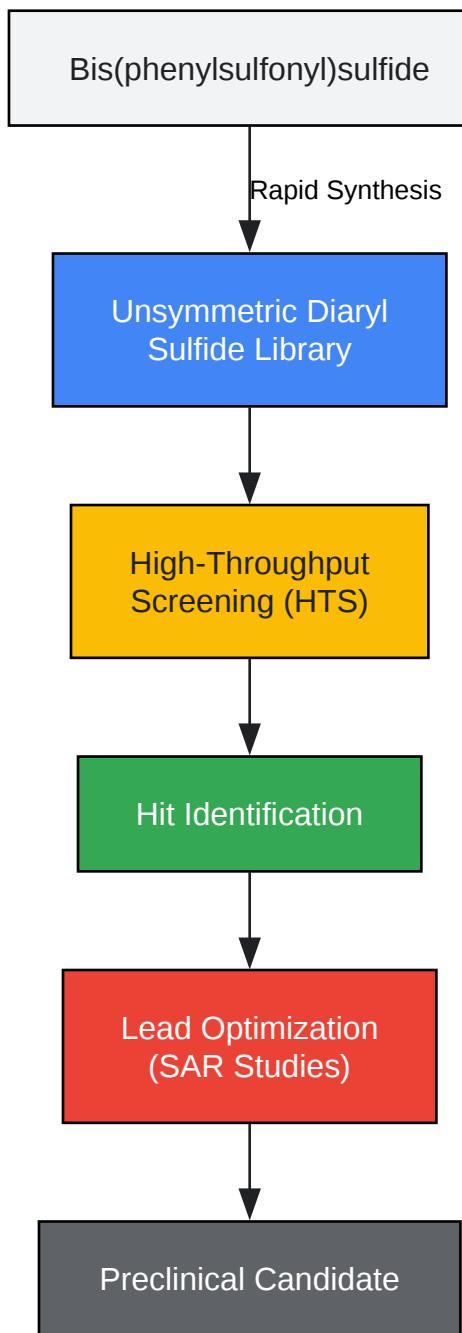
Substrate Scope and Compatibility

The copper-catalyzed synthesis of unsymmetrical diaryl sulfides using **bis(phenylsulfonyl)sulfide** demonstrates broad applicability.^[3]

Substrate/Functional Group	Compatibility	Notes
Aryl Boronic Acids	High	Tolerates a wide range of electronically diverse (both electron-donating and electron-withdrawing) substituents on the aromatic ring.
Heterocyclic Boronic Acids	Compatible	Applicable to various heterocyclic systems common in medicinal chemistry.
Halogens (Cl, Br, F)	Tolerated	Functional groups are stable under the reaction conditions, allowing for further downstream modifications.
Esters, Ketones, Amides	Tolerated	Carbonyl-containing functional groups are generally compatible.
Alcohols, Phenols	Tolerated	Free hydroxyl groups do not significantly interfere with the coupling.
Complex Bioactive Molecules	Demonstrated	The methodology has been successfully applied to the late-stage functionalization of complex molecules. ^[3]

Role in Drug Development

The synthesis of novel chemical entities is central to drug discovery. Sulfur-containing compounds, particularly diaryl sulfides and related sulfones, are prominent scaffolds in a vast number of FDA-approved drugs.^{[4][5]} The ability to rapidly assemble libraries of unsymmetrical diaryl sulfides using **bis(phenylsulfonyl)sulfide** provides a powerful tool for lead generation and optimization.



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Caption: Role of rapid sulfide synthesis in a drug discovery pipeline.

The synthesized sulfides can be further oxidized to the corresponding sulfoxides and sulfones, which are also important pharmacophores.^{[8][9]} This extends the chemical diversity that can be accessed from a single sulfur-transfer reaction.

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